6-methyl-2-thiophen-2-yl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-methyl-2-thiophen-2-yl-1H-benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Synthesis Analysis

The synthesis of benzimidazole compounds typically involves the condensation reaction between o-Phenylenediamine and various carbonyl compounds, in the presence of ammonium chloride as a catalyst .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole compounds show both acidic and basic properties due to their amphoteric nature . They are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activities. For instance, one study synthesized and characterized 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzodiazole, demonstrating its antimicrobial activity against bacterial and fungal strains, highlighting its potential in treating infections caused by these microorganisms (Latha, Kodisundaram, Sundararajan, & Jeyakumar, 2014). Another study focused on the synthesis of benzimidazole Schiff’s bases, revealing their antimicrobial and molluscicidal activities, suggesting their utility in managing parasitic infections (Nofal, Fahmy, & Mohamed, 2002).

Antioxidant Effects

Benzimidazole derivatives have also been found to possess antioxidant properties. A specific study synthesized various benzimidazole derivatives and evaluated their effects on lipid peroxidation levels in rat liver, discovering that one compound significantly inhibited lipid peroxidation, more effectively than butylated hydroxytoluene (BHT), a known antioxidant (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Anti-Cancer Potential

Furthermore, benzimidazole derivatives have been explored for their potential in cancer therapy. Research on new derivatives of 2-(1-benzyl-2-methyl-1H-benzimidazol-5-ylimino)-3-(substituted)-thiazolidin-4-one indicated inhibitory activity against Epstein-Barr virus-early antigen (EBV-EA) activation, suggesting their utility as antitumor agents (Ramla, Omar, Tokuda, & El-Diwani, 2007).

Corrosion Inhibition

In the field of industrial chemistry, benzimidazole derivatives are investigated for their corrosion inhibition capabilities. One study reported that certain benzimidazole derivatives served as effective corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their importance in protecting industrial infrastructure (Yadav, Behera, Kumar, & Sinha, 2013).

Mecanismo De Acción

Target of Action

It is known that benzimidazole and thiophene derivatives have a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that benzimidazole and thiophene derivatives interact with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Benzimidazole and thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties .

Pharmacokinetics

It is known that benzimidazole and thiophene derivatives are readily capable of binding in the biological system .

Result of Action

Benzimidazole and thiophene derivatives are known to have a wide range of therapeutic properties, indicating that they can have various molecular and cellular effects .

Action Environment

It is known that benzimidazole and thiophene derivatives are generally environmentally benign .

Safety and Hazards

Direcciones Futuras

Benzimidazole and its derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The future research directions could involve further investigation into the differences between allosteric and orthosteric agonism , and the development of new classes of anticancer drugs .

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, which are structurally similar to benzimidazole derivatives, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Cellular Effects

It has been found that certain benzimidazole compounds have shown significant photoactivity in model human cervical cancer HeLa cells .

Molecular Mechanism

It is known that certain benzimidazole compounds can generate superoxide radicals, which can compete with singlet oxygen production in cells .

Temporal Effects in Laboratory Settings

It is known that certain benzimidazole compounds have shown significant photoactivity over time in model human cervical cancer HeLa cells .

Metabolic Pathways

It is known that certain benzimidazole compounds can be used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .

Subcellular Localization

It is known that certain benzimidazole compounds have shown significant subcellular localization in mitochondria and the endoplasmic reticulum .

Propiedades

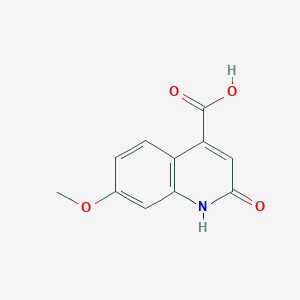

IUPAC Name |

6-methyl-2-thiophen-2-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYVOSKFSQXPCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-2-[(4-ethylphenyl)sulfonyl]acrylonitrile](/img/structure/B2994081.png)

![1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2994085.png)

![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)

![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)

![Cyclohexyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2994096.png)